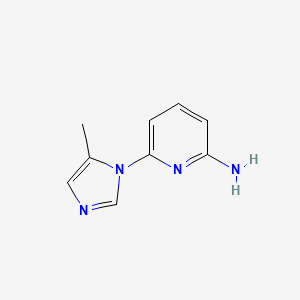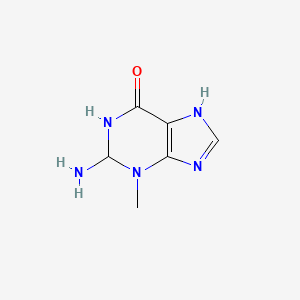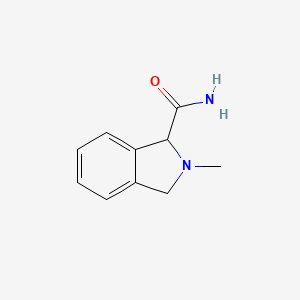
2-Methylisoindoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylisoindoline-1-carboxamide is a heterocyclic organic compound that belongs to the family of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylisoindoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole ring system . Another method involves the use of BOP reagent to activate the carbonyl group of indole-2-carboxylic acid, converting it into the carboxamide using corresponding amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Methylisoindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an enzyme inhibitor, particularly against enzymes like HLGP and HIV-1.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methylisoindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s carboxamide moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
類似化合物との比較
- Indole-2-carboxamide
- Indole-3-carboxamide
- Azaindole derivatives
Comparison: 2-Methylisoindoline-1-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide moiety at the 1-position. This structural feature gives it distinct biological activities compared to other indole derivatives. For example, indole-2-carboxamide derivatives are known for their inhibitory activity against HLGP and HIV-1, while indole-3-carboxamide derivatives have shown activity against other enzymes and proteins .
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-methyl-1,3-dihydroisoindole-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-12-6-7-4-2-3-5-8(7)9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |
InChIキー |
KSMXGUQXDJJPNF-UHFFFAOYSA-N |
正規SMILES |
CN1CC2=CC=CC=C2C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
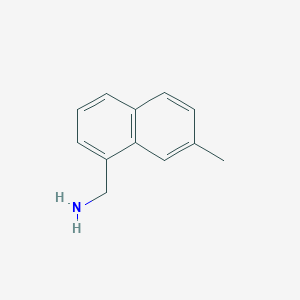
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

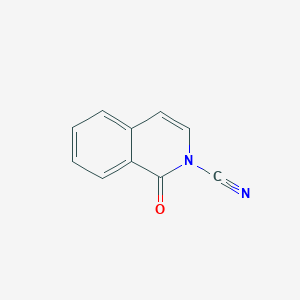
![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)

